Pacidamycin 2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Er weist einen IC50-Wert von 7 nM auf und zeigt Antitumoraktivität.

- Die Verbindung wird hauptsächlich für Forschungszwecke in Bezug auf solide Tumoren und Lymphome verwendet .

BAY-1895344 Hydrochlorid: ist ein potenter und hochspezifischer .

Herstellungsmethoden

- Leider sind spezifische Synthesewege und Reaktionsbedingungen für die Herstellung von BAY-1895344 Hydrochlorid in der Literatur nicht leicht verfügbar.

- er wird typischerweise durch eine Reihe von chemischen Reaktionen synthetisiert, beginnend mit geeigneten Vorläufern.

- Industrielle Produktionsmethoden können großtechnische Synthese- und Reinigungsverfahren umfassen.

Vorbereitungsmethoden

- Unfortunately, specific synthetic routes and reaction conditions for the preparation of BAY-1895344 HCl are not readily available in the literature.

- it is typically synthesized through a series of chemical reactions, starting from suitable precursors.

- Industrial production methods may involve large-scale synthesis and purification processes.

Analyse Chemischer Reaktionen

- BAY-1895344 Hydrochlorid unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution .

- Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, hängen von den spezifischen Syntheseschritten ab.

- Hauptprodukte, die während dieser Reaktionen gebildet werden, wären Zwischenprodukte oder Derivate von BAY-1895344 Hydrochlorid.

Wissenschaftliche Forschungsanwendungen

Antibiotic Development

The urgent need for new antibiotics due to rising resistance has led researchers to explore Pacidamycin 2 as a candidate for developing novel antibacterial agents. Its unique scaffold and mechanism make it a promising lead compound for further modifications and enhancements .

Biosynthetic Pathway Studies

This compound has been integral in elucidating the biosynthetic pathways of uridyl peptide antibiotics. The identification of its biosynthetic gene cluster has provided insights into the enzymatic processes involved in its production, enabling researchers to engineer heterologous hosts for increased yield and novel analogs .

Combinatorial Biosynthesis

The ability to manipulate the biosynthetic pathways allows for the generation of pacidamycin analogs through combinatorial biosynthesis. This approach aims to enhance antibacterial activity and broaden the spectrum of efficacy against resistant strains .

Case Study 1: Mutational Biosynthesis

Research demonstrated that mutational biosynthesis could effectively modify the structure of this compound derivatives. For instance, feeding specific uridine analogs to knockout mutants led to the identification of new derivatives with improved antibacterial activity against E. coli and multidrug-resistant M. tuberculosis .

Case Study 2: In Vitro Activity Assessment

Studies have shown that various pacidamycin derivatives exhibit differing levels of antibacterial activity. For example, certain structural modifications at the C-terminal ureido dipeptide significantly influenced their potency against target bacteria .

Data Table: Summary of Pacidamycin Derivatives and Their Activities

| Derivative | Target Bacteria | Activity Level | Notes |

|---|---|---|---|

| Pacidamycin D | E. coli | High | Standard reference compound |

| SS-KK-2 | Pseudomonas aeruginosa | Moderate | Improved stability observed |

| SS-KK-3 | Mycobacterium tuberculosis | High | Effective against multidrug-resistant strains |

| Dihydropacidamycin | Various | Variable | Enhanced activity noted with structural modifications |

Wirkmechanismus

- BAY-1895344 HCl inhibits the ATR kinase , which is crucial for DNA damage response.

- By blocking ATR, it disrupts cell cycle checkpoints and DNA repair processes.

- Molecular targets include ATR itself, downstream effectors, and cell cycle regulators.

Vergleich Mit ähnlichen Verbindungen

- Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, liegt die Einzigartigkeit von BAY-1895344 Hydrochlorid in seiner hohen Spezifität für ATR.

- Vergleiche können mit anderen ATR-Inhibitoren wie VE-821 , VE-822 und AZD6738 gezogen werden.

Denken Sie daran, dass BAY-1895344 Hydrochlorid eine vielversprechende Verbindung in der Krebsforschung und in DNA-Schadenswegen ist. Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, zögern Sie nicht, sich zu melden .

Eigenschaften

CAS-Nummer |

121264-06-0 |

|---|---|

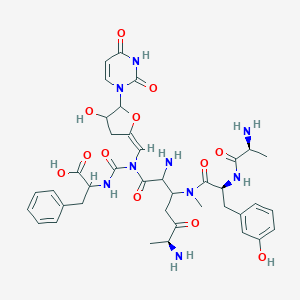

Molekularformel |

C39H49N9O12 |

Molekulargewicht |

835.9 g/mol |

IUPAC-Name |

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C39H49N9O12/c1-20(40)29(50)18-28(46(3)34(54)26(43-33(53)21(2)41)16-23-10-7-11-24(49)14-23)32(42)35(55)48(38(58)44-27(37(56)57)15-22-8-5-4-6-9-22)19-25-17-30(51)36(60-25)47-13-12-31(52)45-39(47)59/h4-14,19-21,26-28,30,32,36,49,51H,15-18,40-42H2,1-3H3,(H,43,53)(H,44,58)(H,56,57)(H,45,52,59)/b25-19+/t20-,21-,26-,27?,28?,30?,32?,36?/m0/s1 |

InChI-Schlüssel |

UPVIDDRLFOAKCB-GONQTVQMSA-N |

SMILES |

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |

Isomerische SMILES |

C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N |

Kanonische SMILES |

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N |

Synonyme |

pacidamycin 2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.